9-Azabicyclo[3.3.1]nonane
CAS No.: 280-97-7
Cat. No.: VC2323374
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.
![9-Azabicyclo[3.3.1]nonane - 280-97-7](/images/structure/VC2323374.png)
Specification
CAS No. | 280-97-7 |
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Molecular Formula | C8H15N |
Molecular Weight | 125.21 g/mol |
IUPAC Name | 9-azabicyclo[3.3.1]nonane |
Standard InChI | InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 |
Standard InChI Key | ATPGYYPVVKZFGR-UHFFFAOYSA-N |
SMILES | C1CC2CCCC(C1)N2 |
Canonical SMILES | C1CC2CCCC(C1)N2 |
Introduction
Chemical Structure and Properties
9-Azabicyclo[3.3.1]nonane consists of a bicyclic framework with a bridgehead nitrogen atom. The bicyclic structure contains two fused rings sharing two carbon atoms, with the nitrogen atom positioned at the bridgehead. This arrangement creates a rigid molecular framework that influences the compound's reactivity and applications.
Molecular Structure
The compound features a bicyclo[3.3.1]nonane skeleton with a nitrogen atom at the 9-position. Its molecular formula is C8H15N, and it belongs to the class of bicyclic tertiary amines. The structural rigidity imposed by the bicyclic framework contributes to its stability and specific reactivity patterns.
Comparative Properties
Table 1 presents a comparison of structural properties between 9-Azabicyclo[3.3.1]nonane and its derivatives based on the available search results.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
9-Azabicyclo[3.3.1]nonane | C8H15N | ~125.21 (estimated) | Bicyclic framework with bridgehead nitrogen |
9-Methyl-9-azabicyclo[3.3.1]nonane | C9H17N | 139.24 | N-methylated derivative |
3-Oxa-9-azabicyclo[3.3.1]nonane | C7H13NO | 127.18 | Oxygen at position 3 |
9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) | C8H14NO | ~140.21 (estimated) | N-oxyl radical at the nitrogen |
Synthesis Methods
The synthesis of 9-Azabicyclo[3.3.1]nonane has been documented in the context of preparing its N-oxyl derivative (ABNO), which is a valuable catalyst for various oxidation reactions. Several methods have been developed for its preparation, with recent advancements focusing on improving efficiency and scalability.
Synthesis as an Intermediate to ABNO
One of the most significant applications of 9-Azabicyclo[3.3.1]nonane is its role as a precursor in the synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). A practical synthetic route described in the literature involves the following steps:
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Formation of a 9-benzylated intermediate (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) from acetone-1,3-dicarboxylic acid and glutaraldehyde
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Reduction to the corresponding alcohol
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Acid-catalyzed dehydration to form an olefin
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Debenzylation to yield 9-Azabicyclo[3.3.1]nonane
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Oxidation to form ABNO
In the documented procedure, 9-Azabicyclo[3.3.1]nonane is synthesized via catalytic hydrogenation of a benzylated precursor. The reaction is conducted in isopropanol using Pd(OH)2 on carbon as a catalyst under 50 psi hydrogen pressure at 50°C for 48 hours .
Expeditious Synthesis Route
Researchers have developed a more efficient three-step synthetic route to ABNO, which includes the formation of 9-Azabicyclo[3.3.1]nonane as an intermediate. This method has been reported to be more practical and scalable, addressing the limited commercial availability and high cost of ABNO for large-scale applications .
Synthesis Yield Data
The documented synthesis of 9-Azabicyclo[3.3.1]nonane from its benzylated precursor has been reported to proceed with a high yield of approximately 89.6%, as determined by quantitative 1H NMR analysis . This high efficiency makes the route attractive for preparative purposes.
Applications in Organic Synthesis and Catalysis
9-Azabicyclo[3.3.1]nonane has found significant applications primarily through its oxidized derivative, ABNO. The compound's unique structural features contribute to its versatility in various chemical transformations.
Precursor to ABNO Catalyst
The most prominent application of 9-Azabicyclo[3.3.1]nonane is as a key intermediate in the synthesis of ABNO, which is a highly effective catalyst for aerobic oxidation of alcohols to ketones and aldehydes . ABNO catalysis is particularly attractive for large-scale preparations due to its potential to reduce cost and minimize waste. Typically, 1-10 mol% of the catalyst is employed, which would represent significant quantities on scale .
Comparative Catalytic Activity
ABNO exhibits a highly active nature compared with 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) in the catalytic oxidation of alcohols. This enhanced activity makes derivatives of 9-Azabicyclo[3.3.1]nonane particularly valuable in organic synthesis .
Table 2: Comparison of structural features influencing catalytic activity
Catalyst | Structure | Relative Activity | Key Advantages |
---|---|---|---|
ABNO | 9-Azabicyclo[3.3.1]nonane N-oxyl | Higher | Unhindered, stable nitroxyl radical |
TEMPO | 2,2,6,6-tetramethylpiperidinyloxyl | Lower | Commercially available but less active |
Structural Derivatives and Related Compounds
Several derivatives of 9-Azabicyclo[3.3.1]nonane have been synthesized and studied, each with unique properties and applications.
N-Substituted Derivatives
The nitrogen at the 9-position can be functionalized with various groups to modify the properties and reactivity of the bicyclic system. Examples include:
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9-Methyl-9-azabicyclo[3.3.1]nonane: A methylated derivative with documented physical properties including a density of 0.917 g/cm³ and a boiling point of 180.6°C at 760 mmHg .
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9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A key intermediate in the synthesis of ABNO, featuring a benzyl group at the nitrogen and a ketone functionality at position 3 .
Heterocyclic Variants
Research Significance and Future Directions
9-Azabicyclo[3.3.1]nonane represents an important scaffold in organic chemistry, particularly in the development of catalytic systems for green chemistry applications.
Importance in Green Chemistry
The development of efficient routes to 9-Azabicyclo[3.3.1]nonane and its oxidized derivative ABNO is significant for green chemistry applications. ABNO-catalyzed aerobic oxidations offer environmentally friendly alternatives to traditional oxidation methods, often requiring lower catalyst loadings and generating less waste .
Scalability Considerations
Recent research has focused on developing more practical and scalable routes to 9-Azabicyclo[3.3.1]nonane and its derivatives, addressing the limited commercial availability and high cost of these compounds for large-scale applications . This focus on scalability is crucial for industrial applications of ABNO-catalyzed oxidations.
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